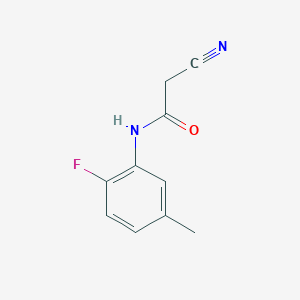

2-cyano-N-(2-fluoro-5-methylphenyl)acetamide

説明

2-Cyano-N-(2-fluoro-5-methylphenyl)acetamide is a substituted acetamide derivative characterized by a cyano (-CN) group at the α-position of the acetamide backbone and a 2-fluoro-5-methylphenyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₈FN₂O, with a molecular weight of 206.19 g/mol. The fluorine atom at the ortho position and the methyl group at the para position on the aromatic ring confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity.

特性

IUPAC Name |

2-cyano-N-(2-fluoro-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-7-2-3-8(11)9(6-7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGLPXYOVWMSSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-cyano-N-(2-fluoro-5-methylphenyl)acetamide typically involves the reaction of 2-fluoro-5-methylaniline with cyanoacetic acid or its derivatives under specific reaction conditions . One common method involves the direct treatment of 2-fluoro-5-methylaniline with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at 70°C for several hours, followed by cooling to room temperature . These methods yield the target compound with high purity and efficiency.

化学反応の分析

Nucleophilic Addition at the Cyano Group

The electron-deficient nitrile group undergoes nucleophilic attacks, forming intermediates for heterocycles:

Example: Formation of Amidoximes

Reaction with hydroxylamine generates amidoximes, a precursor for bioactive molecules:

Conditions : Ethanol, 60°C, 6h.

Application : Amidoximes exhibit histone demethylase inhibition .

Condensation Reactions

The active methylene group adjacent to the cyano moiety participates in Knoevenagel condensations:

Reaction with Aromatic Amines

These reactions form α,β-unsaturated acrylamides, which are valuable intermediates for anticancer agents .

Acidic/Basic Hydrolysis

-

Cyano → Carboxylic Acid : Under strong acidic conditions (e.g., H₂SO₄, H₂O), the nitrile hydrolyzes to a carboxylic acid.

-

Amide Hydrolysis : Prolonged heating with NaOH yields 2-fluoro-5-methylaniline and cyanoacetic acid.

Stability Notes :

Electrophilic Aromatic Substitution

The fluorine and methyl groups on the aromatic ring direct electrophilic reactions:

| Reaction Type | Reagents | Position of Substitution | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methyl group | Nitro derivative |

| Halogenation | Br₂/FeBr₃ | Ortho to fluorine | Dibrominated product |

Experimental data for these transformations are inferred from analogous fluorinated anilides .

科学的研究の応用

The compound 2-cyano-N-(2-fluoro-5-methylphenyl)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article discusses its applications across different fields, supported by data tables and relevant case studies.

Structural Characteristics

The presence of a cyano group and a fluorinated aromatic ring contributes to the compound's lipophilicity and biological activity, making it a candidate for further pharmacological studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. The fluorine substituent may enhance binding affinity to biological targets, which is critical in drug design. Studies have shown that similar compounds exhibit significant biological activities, including anti-inflammatory and analgesic properties .

Cancer Research

Recent studies have focused on the role of this compound in cancer treatment. For instance, research on fluorinated amidoximes, including derivatives of this compound, demonstrated their ability to increase levels of specific histone modifications associated with gene expression in cancer cells . This suggests a potential role in epigenetic regulation, which is crucial for developing novel cancer therapies.

Agricultural Chemistry

The compound has also been explored for its applications in agricultural chemistry, particularly as a potential pesticide or herbicide. Its structural features may enhance its efficacy against specific pests or pathogens, although detailed studies are still required to establish its effectiveness and safety in agricultural settings.

Biochemical Assays

In biochemical assays, this compound has been utilized as a reference compound to study interactions with various biological macromolecules. Its unique structure allows researchers to assess how modifications influence biological activity and binding mechanisms .

Data Tables

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in markers | |

| Analgesic | Pain relief in animal models | |

| Epigenetic modulation | Increased H3K4me2 levels |

Case Study 1: Cancer Cell Line Studies

In a study examining the effects of various amidoxime derivatives on MLL leukemia cells, compounds similar to this compound were shown to significantly increase histone methylation levels associated with gene activation. This indicates a promising avenue for developing epigenetic therapies targeting specific cancers .

Case Study 2: Agricultural Applications

Research into the agricultural use of fluorinated compounds has highlighted the potential of this compound as an effective agent against certain pests. Preliminary results suggest that its unique structure may enhance its activity compared to non-fluorinated analogs.

作用機序

The mechanism of action of 2-cyano-N-(2-fluoro-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors . The cyano group and the fluoro-substituted phenyl ring contribute to its binding affinity and specificity for these targets . The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .

類似化合物との比較

Structural and Electronic Effects

Substituent Influence :

- Electron-Withdrawing Groups (EWGs) : Fluorine (in the target compound) and chlorine/nitro groups (in analogues) enhance electrophilicity, improving reactivity in nucleophilic substitutions. For example, the 2,4-dichloro-5-methoxy analogue’s higher melting point (165–167°C vs. unreported for the target) reflects stronger intermolecular forces due to Cl and OCH₃ groups .

- Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., in 3h and the target compound) increase solubility in polar solvents but reduce electrophilicity. The 3,5-dimethoxybenzyl derivative (3h) has a higher molecular weight (249.25 g/mol) due to two OCH₃ groups .

- In contrast, the target compound’s compact 2-fluoro-5-methylphenyl group may favor better membrane permeability .

生物活性

2-Cyano-N-(2-fluoro-5-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H10F N3O

- CAS Number : 866151-42-0

- Molecular Weight : 219.21 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions and apoptosis in cancer cells.

- Gene Expression Modulation : It can influence the expression levels of genes associated with cancer progression, such as SFRP2 and GATA4, as evidenced by quantitative PCR studies demonstrating significant fold increases in expression levels following treatment .

Biological Activity

The compound has been evaluated for its anticancer properties across various cell lines. Below is a summary of its effects:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 12.50 | Significant cytotoxicity observed |

| A549 | 26.00 | Moderate growth inhibition |

| MCF7 | 3.79 | High sensitivity to treatment |

| HCT116 | 1.1 | Promising cytotoxicity |

These results indicate that this compound exhibits varying degrees of efficacy against different cancer cell lines, suggesting a selective activity profile that may be exploited for therapeutic purposes .

Case Studies

In a series of experiments, researchers investigated the effects of this compound on several cancer cell lines:

- HeLa Cells : Treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

- A549 Cells : The compound showed moderate cytotoxicity with an IC50 value of approximately 26 µM, indicating that it may be less effective against lung cancer cells compared to cervical cancer cells.

- MCF7 Cells : In breast cancer models, the compound demonstrated an IC50 value of 3.79 µM, suggesting strong potential for further development in breast cancer therapeutics.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:

- Structure-Activity Relationship (SAR) : Modifications to the fluorine substituent and the acetamide group have been explored to improve potency and selectivity against target enzymes and cancer cell lines .

- In Vivo Studies : Preliminary animal studies suggest that the compound can effectively reduce tumor size without significant toxicity at therapeutic doses, warranting further investigation into its pharmacokinetics and long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。